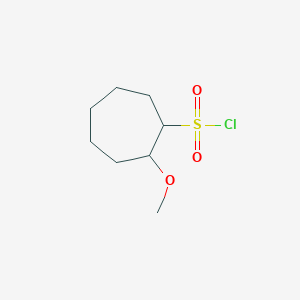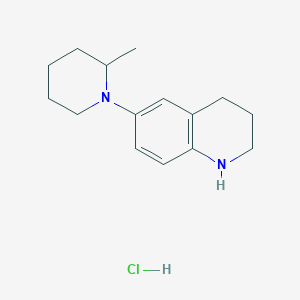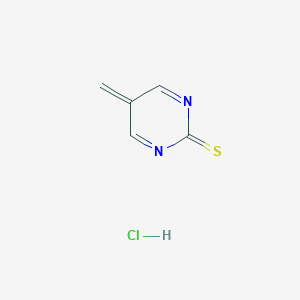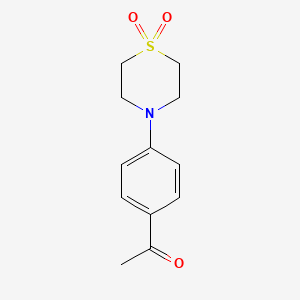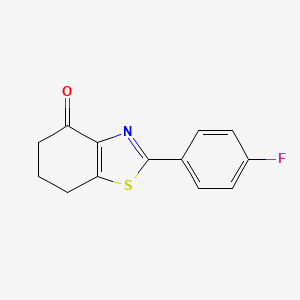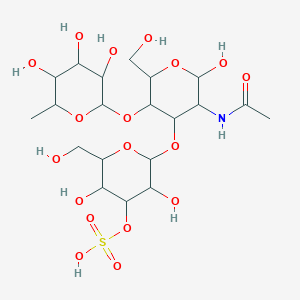![molecular formula C12H9N3O3 B12315361 4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 2011-53-2](/img/structure/B12315361.png)
4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol is an organic compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol . It is characterized by the presence of a diazenyl group (-N=N-) linking a nitrophenyl group and a phenol group. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol typically involves a diazotization reaction followed by a coupling reaction. The process begins with the nitration of aniline to form 3-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling the diazonium salt with phenol under alkaline conditions to yield 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The diazenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require acidic or basic catalysts depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-[2-(3-Aminophenyl)diazen-1-yl]phenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol involves its ability to undergo azo-hydrazone tautomerism, which is crucial for its color properties. The compound can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing its behavior in different environments. In biological systems, it can bind to proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Nitrophenyl)diazen-1-yl]phenol
- 4-[2-(2-Nitrophenyl)diazen-1-yl]phenol
- 4-[2-(3-Methylphenyl)diazen-1-yl]phenol
Uniqueness
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol is unique due to the position of the nitro group on the phenyl ring, which significantly influences its electronic properties and reactivity. This positional isomerism results in distinct color properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
2011-53-2 |
|---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-[(3-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9N3O3/c16-12-6-4-9(5-7-12)13-14-10-2-1-3-11(8-10)15(17)18/h1-8,16H |
InChI Key |
SLYQPPRDXYMFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
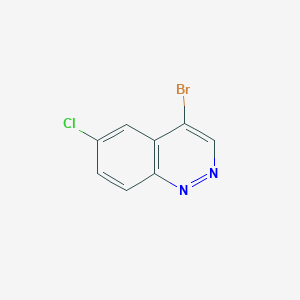
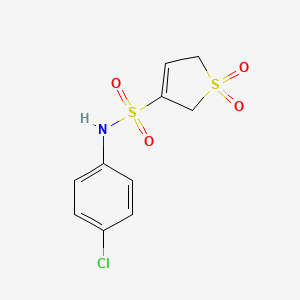
![[1-(Cyclopentyloxy)cyclohexyl]methanamine](/img/structure/B12315300.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)
